molecular formula C36H39N3O6 B590241 Dehidro lercanidipina CAS No. 887769-34-8

Dehidro lercanidipina

Número de catálogo: B590241
Número CAS: 887769-34-8
Peso molecular: 609.723
Clave InChI: JIWNIVBUTXSUBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro lercanidipine is a derivative of lercanidipine, which is a dihydropyridine calcium channel blocker. Lercanidipine is primarily used as an antihypertensive agent, helping to lower blood pressure by relaxing and dilating blood vessels. Dehydro lercanidipine shares similar pharmacological properties but has distinct chemical characteristics that make it a subject of interest in various scientific research fields .

Aplicaciones Científicas De Investigación

Dehydro lercanidipine has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Dehydro lercanidipine, like its parent compound lercanidipine, is a third-generation dihydropyridine (DHP) blocker of calcium channels . Its primary targets are the L-type and T-type calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is essential for the contractile processes of the myocardial smooth muscle cells .

Biochemical Pathways

The inhibition of calcium influx by dehydro lercanidipine affects several biochemical pathways. It has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria . Moreover, it exhibited antioxidative effects and increased expression of molecules responsible for repairing damaged tissues . It also decreased cell proliferation, preventing thickening of the vascular lumen .

Pharmacokinetics

Lercanidipine, the parent compound, is known to have a bioavailability of approximately 10% due to the first-pass effect . It is also highly protein-bound (>98%) and primarily metabolized by the CYP3A4 enzyme . The elimination half-life of lercanidipine is between 8-10 hours, and it is excreted in urine (50%) .

Action Environment

The action, efficacy, and stability of dehydro lercanidipine can be influenced by various environmental factors. For instance, the pH of the environment can significantly impact the solubility of the drug, which in turn can affect its bioavailability . Furthermore, the presence of other drugs can also influence the action of dehydro lercanidipine. For example, co-administration of lercanidipine with simvastatin resulted in a significant increase in the bioavailability of simvastatin .

Análisis Bioquímico

Biochemical Properties

Dehydro Lercanidipine interacts with various biomolecules in the body. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium ions plays a crucial role in its function as a calcium channel blocker .

Cellular Effects

Dehydro Lercanidipine has significant effects on various types of cells, particularly myocardial and vascular smooth muscle cells . By inhibiting the influx of extracellular calcium, it influences cell function by causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

The molecular mechanism of Dehydro Lercanidipine involves the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Temporal Effects in Laboratory Settings

Studies on Lercanidipine, the parent compound, suggest that most edema cases occur in the first 6 months of treatment .

Dosage Effects in Animal Models

Studies on Lercanidipine have shown its effectiveness in reducing tissue inflammation in animal models .

Metabolic Pathways

As a metabolite of Lercanidipine, it is likely involved in similar pathways, including those involving calcium ion transport .

Transport and Distribution

Given its lipophilic nature , it is likely to be distributed widely in the body.

Subcellular Localization

As a calcium channel blocker, it likely localizes to areas where calcium channels are present, such as the plasma membrane of cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dehydro lercanidipine involves multiple steps, starting with the esterification of diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate. This intermediate undergoes condensation and cyclization with 3-nitrobenzaldehyde and 3-amido-methyl crotonate to form the lercanidipine parent nucleus. The final step involves esterification under the catalysis of thionyl chloride and dimethylformamide (DMF), followed by crystallization to obtain high-purity dehydro lercanidipine .

Industrial Production Methods

Industrial production of dehydro lercanidipine typically follows the same synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to separate and purify the compound from its impurities .

Análisis De Reacciones Químicas

Types of Reactions

Dehydro lercanidipine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and precise pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms. Substitution reactions often result in compounds with modified functional groups, enhancing or altering the pharmacological properties of dehydro lercanidipine .

Comparación Con Compuestos Similares

Similar Compounds

Dehydro lercanidipine is compared with other dihydropyridine calcium channel blockers, such as:

  • Amlodipine
  • Nifedipine
  • Felodipine
  • Lacidipine

Uniqueness

While all these compounds share a common mechanism of action, dehydro lercanidipine is distinguished by its high lipophilicity and vascular selectivity. These properties contribute to its prolonged duration of action and potentially fewer side effects compared to other calcium channel blockers .

Actividad Biológica

Dehydro lercanidipine, a derivative of the dihydropyridine calcium channel blocker lercanidipine, has gained attention for its biological activity, particularly in cardiovascular pharmacology and potential therapeutic applications. As an impurity in lercanidipine formulations, understanding its pharmacological properties is crucial for assessing the safety and efficacy of lercanidipine-based therapies.

Dehydro lercanidipine has a molecular formula of C28_{28}H35_{35}N3_{3}O5_{5} and a molecular weight of approximately 609.73 g/mol. Its structure includes unique side chains that may influence its biological activity compared to other calcium channel blockers.

Dehydro lercanidipine functions primarily as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-gated calcium channels in vascular smooth muscle cells, leading to:

  • Vasodilation : Relaxation of blood vessels reduces peripheral resistance and lowers blood pressure.
  • Inhibition of Angiogenesis : Research indicates that dehydro lercanidipine may inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation and migration, potentially affecting angiogenesis pathways critical in cancer and other diseases.

Comparative Analysis with Other Dihydropyridine Calcium Channel Blockers

Dehydro lercanidipine shares structural similarities with other dihydropyridine calcium channel blockers. The following table summarizes key features:

Compound NameMolecular FormulaUnique Features
Dehydro LercanidipineC28_{28}H35_{35}N3_{3}O5_{5}Impurity marker; potential angiogenesis inhibitor
LercanidipineC28_{28}H35_{35}N3_{3}O5_{5}High vascular selectivity; long-lasting effects
AmlodipineC20_{20}H25_{25}ClN2_2O3_3Longer half-life; different side groups
NifedipineC17_{17}H18_{18}N2_2O6_6Rapid onset; shorter duration
FelodipineC18_{18}H19_{19}N3_3O4_4Phenyl ring affecting lipophilicity

Pharmacokinetics

The pharmacokinetics of dehydro lercanidipine is closely related to its parent compound, lercanidipine. After oral administration, it is well absorbed, with peak plasma concentrations reached within 1.5 to 3 hours. The compound exhibits a biphasic elimination profile with a terminal half-life ranging from 8 to 10.5 hours in hypertensive patients .

Case Studies and Clinical Findings

  • Antihypertensive Efficacy : A study comparing dehydro lercanidipine with other dihydropyridine calcium channel blockers demonstrated significant reductions in systolic and diastolic blood pressure over an 8-week period, establishing its efficacy in managing hypertension .
  • Tolerability Profile : Meta-analyses indicate that dehydro lercanidipine has a lower incidence of peripheral edema compared to older dihydropyridine calcium channel blockers like amlodipine and felodipine. This finding suggests better tolerability and fewer adverse effects associated with its use .
  • Anti-Proliferative Effects : Experimental studies have shown that dehydro lercanidipine can suppress the proliferation of vascular smooth muscle cells (VSMCs), potentially through mechanisms involving reactive oxygen species (ROS) inhibition and modulation of signaling pathways such as Ras-MEK1/2-ERK1/2 .

Propiedades

IUPAC Name

3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30H,20-21,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWNIVBUTXSUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887769-34-8
Record name Lercandipine Hydrochloride Impurity D
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.